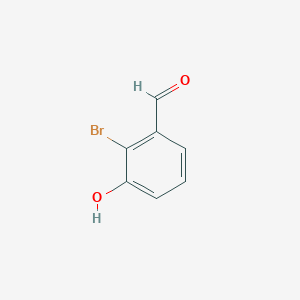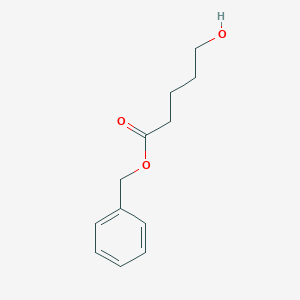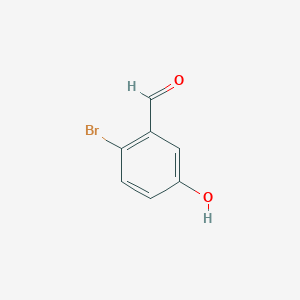
2-Bromo-5-hydroxybenzaldehyde
Overview
Description
2-Bromo-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a hydroxyl group at the fifth position. This compound is known for its applications in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
2-Bromo-5-hydroxybenzaldehyde is a biochemical reagent that is used in the synthesis of various pharmaceutical agents . It is primarily used as a reactant in the preparation of drugs such as Bcl-XL, PDE4 inhibitors, inhibitors of prostate cancer cell growth, and anti-inflammatory agents .
Mode of Action
It is known that the compound interacts with its targets to inhibit their function, leading to the desired therapeutic effects . For instance, when used in the synthesis of PDE4 inhibitors, it helps to block the activity of phosphodiesterase 4, an enzyme involved in inflammatory responses .
Biochemical Pathways
This compound affects various biochemical pathways through its role as a reactant in the synthesis of different drugs . For example, in the case of PDE4 inhibitors, it impacts the cyclic AMP pathway, leading to reduced inflammation .
Pharmacokinetics
Given its use in drug synthesis, it is likely that these properties are significantly altered in the final therapeutic compounds .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific drugs it helps to synthesize . For instance, when used in the synthesis of PDE4 inhibitors, the resulting compound can reduce inflammation by inhibiting the activity of phosphodiesterase 4 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its solubility in different solvents can impact its reactivity and effectiveness in drug synthesis .
Biochemical Analysis
Molecular Mechanism
It is known to participate in free radical reactions . In these reactions, it can form a succinimidyl radical, which can then interact with other molecules
Temporal Effects in Laboratory Settings
It is known that it is a solid substance that should be stored in an inert atmosphere at 2-8°C .
Transport and Distribution
Given its solubility in various organic solvents , it is likely that it can diffuse through biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-5-hydroxybenzaldehyde can be synthesized from 2-bromo-5-methoxybenzaldehyde. The process involves the demethylation of 2-bromo-5-methoxybenzaldehyde using boron tribromide in dichloromethane. The reaction is carried out at 0°C and then warmed to 25°C, followed by stirring for 3 hours. The reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: 2-Bromo-5-hydroxybenzoic acid.
Reduction: 2-Bromo-5-hydroxybenzyl alcohol.
Scientific Research Applications
2-Bromo-5-hydroxybenzaldehyde is widely used in scientific research, particularly in the synthesis of pharmaceutical agents. It is a key intermediate in the preparation of PDE4 inhibitors, BCL-XL inhibitors, and cancer cell growth inhibitors . Additionally, it is used in the synthesis of anti-inflammatory drugs and other bioactive compounds .
Comparison with Similar Compounds
- 2-Bromo-5-methoxybenzaldehyde
- 3-Bromo-4-hydroxybenzaldehyde
- 4-Bromo-2-hydroxybenzaldehyde
- 5-Bromosalicylaldehyde
Comparison: 2-Bromo-5-hydroxybenzaldehyde is unique due to the presence of both a bromine atom and a hydroxyl group on the benzene ring, which allows for diverse chemical reactivity and applications. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCRQAWQJSSKCFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049265 | |
| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-80-0, 1761-61-1 | |
| Record name | 2-Bromo-5-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylaldehyde, 5-bromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-5-hydroxy-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural information for 2-Bromo-5-hydroxybenzaldehyde?
A1: this compound is an organic compound with the molecular formula C7H5BrO2 and a molecular weight of 205.02 g/mol. [, ] Its structure comprises a benzene ring with a bromine atom at position 2, a hydroxyl group at position 5, and an aldehyde group at position 1. [, ]
Q2: How does the structure of this compound influence its crystal packing?
A2: The crystal structure of this compound is characterized by intermolecular hydrogen bonding between the hydroxyl and carbonyl groups, leading to the formation of zigzag chains. [] The bromine atom deviates significantly from the plane of the benzene ring, and the aldehyde group is twisted. [] Interestingly, a new polymorph of this compound has been reported, featuring a different hydrogen-bonding pattern. []
Q3: Can you elaborate on the use of this compound in preparing long-lifetime delayed fluorescent materials?
A3: Researchers have employed this compound as a key component in synthesizing long-lifetime delayed fluorescent copolymers. [] By copolymerizing a derivative of this compound (containing electron-withdrawing groups) with a naphthalimide derivative fluorescent monomer (containing electron-donating groups), they achieved long-range charge transfer, leading to charge-separated states. [] These states, upon exciton recombination, exhibit long-lifetime delayed fluorescence, demonstrating potential in various applications like bioimaging and anti-counterfeiting. []
Q4: Are there any alternative synthetic routes to obtain specific monohalogenated derivatives of 3-hydroxybenzaldehyde, like this compound?
A4: While direct bromination of 3-hydroxybenzaldehyde under acidic conditions was initially thought to yield 4-bromo-3-hydroxybenzaldehyde, further research confirmed the product to be this compound. [] This highlights the importance of careful structural characterization in synthetic organic chemistry. Identifying alternative synthetic routes to specific monohalogenated derivatives, ensuring regioselectivity, remains a subject of ongoing research in the field.
Q5: Beyond its use in fluorescent materials, what other applications does this compound have in synthetic chemistry?
A5: this compound serves as a valuable synthon in organic synthesis. [] The presence of the bromine atom allows for further functionalization through various coupling reactions, such as Suzuki coupling, enabling the construction of more complex molecules like substituted biphenyls. [] This versatility makes it a sought-after building block in medicinal chemistry and materials science.
Q6: Has this compound been used in any biological studies?
A6: While not extensively explored for its biological activity, this compound has been investigated in a structural biology context. [] It has been crystallized with a mutant form of the protein T4 lysozyme (L99A/M102H), providing insights into the protein's binding pocket. [] This suggests its potential use as a probe or ligand in future biomolecular studies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
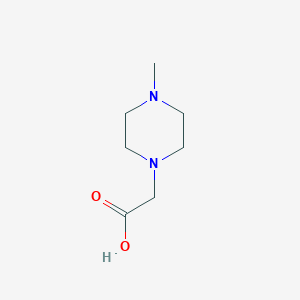
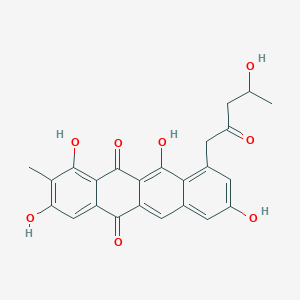
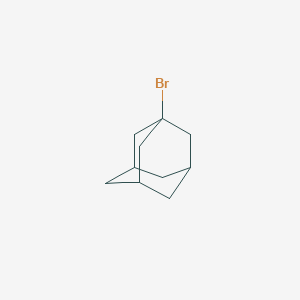

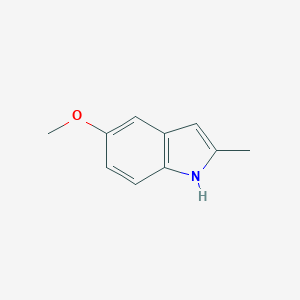
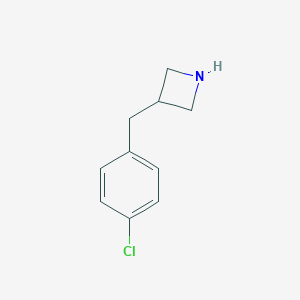
![3-[[2-(Trifluoromethyl)phenyl]methyl]azetidine](/img/structure/B121561.png)
![3-[(3-Chloro-5-ethoxy-4-methoxyphenyl)methyl]azetidine](/img/structure/B121563.png)
![3-[(2-Methoxyphenyl)methyl]azetidine](/img/structure/B121571.png)
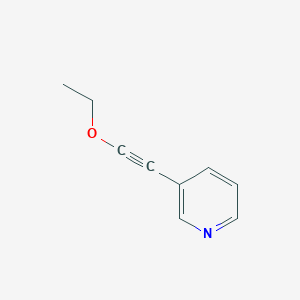
![3-[(3-Bromophenyl)methyl]azetidine](/img/structure/B121575.png)
